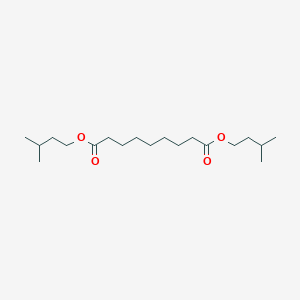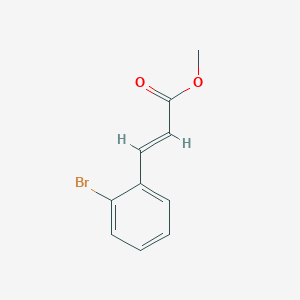
(E)-Methyl 3-(2-bromophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(2-bromophenyl)acrylate, also known as MBPA, is a chemical compound used in various scientific research applications. It is a type of acrylate ester that is commonly used in organic synthesis. This compound is known for its ability to undergo various chemical reactions, making it a popular choice for researchers in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate is based on its ability to undergo various chemical reactions, such as nucleophilic addition and substitution reactions. These reactions allow (E)-Methyl 3-(2-bromophenyl)acrylate to react with other organic compounds, leading to the formation of new compounds with unique properties. The reactivity of (E)-Methyl 3-(2-bromophenyl)acrylate can be further enhanced by modifying its chemical structure, such as by introducing electron-donating or electron-withdrawing groups.
Efectos Bioquímicos Y Fisiológicos
(E)-Methyl 3-(2-bromophenyl)acrylate is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle this compound with care, as it can be toxic if ingested or inhaled. Proper safety precautions should be taken when working with (E)-Methyl 3-(2-bromophenyl)acrylate, such as wearing protective clothing and working in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-Methyl 3-(2-bromophenyl)acrylate in laboratory experiments is its high reactivity and versatility. This compound can undergo various chemical reactions, making it a valuable building block for the synthesis of other organic compounds. However, one of the limitations of using (E)-Methyl 3-(2-bromophenyl)acrylate is its toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving (E)-Methyl 3-(2-bromophenyl)acrylate. One area of research is the development of new synthetic methods for the preparation of (E)-Methyl 3-(2-bromophenyl)acrylate and related compounds. Another area of research is the application of (E)-Methyl 3-(2-bromophenyl)acrylate in the synthesis of new materials with unique properties, such as conductive polymers and sensors. Additionally, (E)-Methyl 3-(2-bromophenyl)acrylate could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate involves the reaction of 2-bromobenzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of (E)-Methyl 3-(2-bromophenyl)acrylate as a yellowish liquid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Aplicaciones Científicas De Investigación
(E)-Methyl 3-(2-bromophenyl)acrylate has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. (E)-Methyl 3-(2-bromophenyl)acrylate is also used as a building block for the synthesis of polymers and materials with unique physical and chemical properties.
Propiedades
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

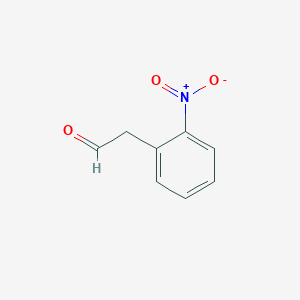
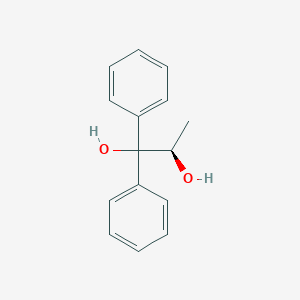
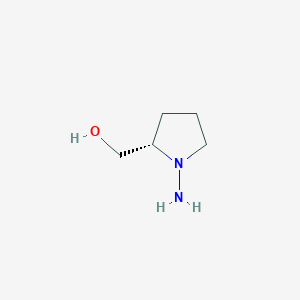
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
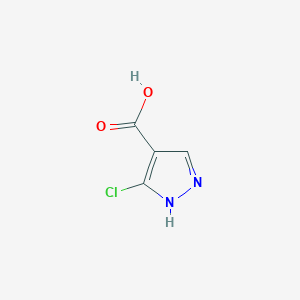
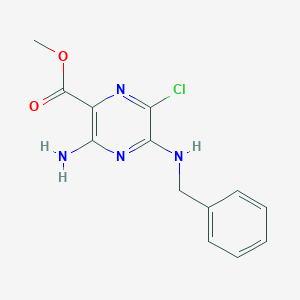
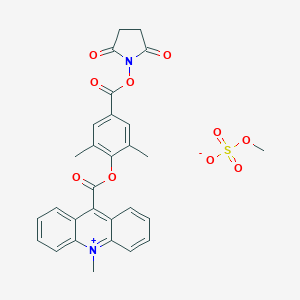
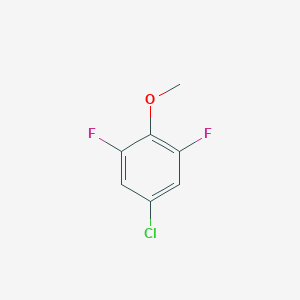

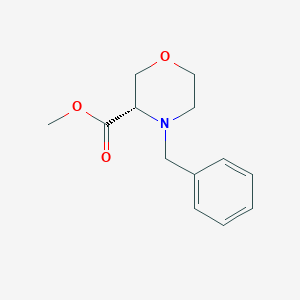
![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
